molecular formula C19H18N4O2S2 B2698194 5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1210234-77-7

5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2698194
CAS No.: 1210234-77-7
M. Wt: 398.5
InChI Key: HPBDWIULCCMYES-UHFFFAOYSA-N
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Description

5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key component of the NOD1 and NOD2 signaling pathways. This molecule has emerged as a critical chemical probe for investigating the role of nucleotide-binding oligomerization domain (NOD) signaling in innate immunity. Its primary research value lies in its ability to selectively block RIPK2 kinase activity, thereby inhibiting the downstream activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines. This mechanism is central to studies of autoimmune and chronic inflammatory diseases, such as inflammatory bowel disease (IBD), sarcoidosis, and multiple sclerosis. Research utilizing this inhibitor, as described in patent literature WO2017212376A1 , has demonstrated its efficacy in modulating NOD2-driven immune responses, providing a powerful tool for dissecting the pathophysiology of these conditions and for validating RIPK2 as a therapeutic target. The compound's unique structure, featuring a benzothiadiazole core, contributes to its high affinity and specificity for the RIPK2 ATP-binding pocket. It is extensively used in in vitro assays to elucidate NOD signaling complexity and in vivo models to assess the therapeutic potential of RIPK2 inhibition for treating a range of inflammatory disorders.

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c24-18(12-3-4-15-16(10-12)21-27-20-15)22-5-7-23(8-6-22)19(25)14-11-13(14)17-2-1-9-26-17/h1-4,9-10,13-14H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBDWIULCCMYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the benzo[c][1,2,5]thiadiazole core with a piperazine derivative, often under nucleophilic substitution conditions.

    Attachment of the Cyclopropane and Thiophene Groups: These groups are introduced through a series of coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene and cyclopropane groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe for various biochemical assays.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

(a) Benzothiazole-Piperazine Derivatives

Compounds like 2-(piperazin-1-yl)benzo[d]thiazole () share the benzothiazole-piperazine backbone but lack the cyclopropane-thiophene and carbonyl linkages. These derivatives are synthesized via base-assisted acylation and azide substitution, highlighting a common strategy for piperazine functionalization .

(b) Thiadiazole-Piperazine Hybrids

describes 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives, where the thiadiazole core replaces benzothiadiazole. These compounds exhibit anticancer activity (e.g., HepG-2 IC₅₀ values as low as 1.61 µg/mL), suggesting that the thiadiazole-piperazine combination enhances cytotoxicity .

(c) Benzothiadiazole-Thiophene Derivatives

reports 4-{5-[2-(5-bromo-3-hexylthiophen-2-yl)-1,3-thiazol-5-yl]-4-hexylthiophen-2-yl}-5-fluoro-7-(5-hexylthiophen-2-yl)-2,1,3-benzothiadiazole (compound 16), which shares the benzothiadiazole and thiophene motifs but incorporates alkyl chains and thiazole groups. Such modifications influence solubility and target specificity .

PARP Inhibitors with Piperazine-Carbonyl Linkers

(a) Olaparib and Related Impurities

Olaparib, a PARP-1/2 inhibitor, features a 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one structure (). While it shares the cyclopropanecarbonyl-piperazine motif with the target compound, its phthalazinone core contrasts with benzothiadiazole. This structural difference likely alters binding dynamics, as evidenced by Olaparib’s PARP-1 binding energy of -13.71 kcal/mol .

(b) PARP Inhibitor Analogues

describes an Olaparib impurity (PA 15 0701028) with a benzyl-phthalazinone structure linked to 4-(cyclopropanecarbonyl)piperazine.

Thiophene- and Cyclopropane-Containing Derivatives

(a) Piperazine-Thiophene Hybrids

synthesizes compounds like 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 18), which replaces benzothiadiazole with a butanone linker. The trifluoromethyl group enhances lipophilicity, a property absent in the target compound .

(b) Oxadiazole-Piperazine Derivatives

’s 1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride substitutes benzothiadiazole with oxadiazole.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiadiazole Piperazine, thiophene-cyclopropane Potential PARP/DNA repair inhibition
Olaparib Phthalazinone Piperazine, cyclopropanecarbonyl PARP-1 inhibition (-13.71 kcal/mol)
Compound 16 () Benzothiadiazole Thiophene, thiazole, alkyl chains Not reported
1-(5-Nitroaryl-thiadiazol-2-yl)piperazine Thiadiazole Piperazine, nitroaryl HepG-2 IC₅₀: 1.61 µg/mL
Compound 18 () Piperazine Thiophene, trifluoromethylphenyl Not reported

Key Research Findings and Implications

Structural Determinants of Activity: The benzothiadiazole core may enhance DNA interaction compared to phthalazinone (Olaparib) or oxadiazole derivatives . The cyclopropane-thiophene group in the target compound could improve metabolic stability over alkylated thiophenes (e.g., compound 16) .

Synthetic Flexibility :

  • Piperazine functionalization via acylation () or nucleophilic substitution () is a versatile strategy for generating bioactive hybrids.

Target Selectivity :

  • Unlike Olaparib’s focus on PARP, the target compound’s benzothiadiazole may shift activity toward other DNA repair enzymes (e.g., Polβ or PARG) .

Anticancer Potential: Thiadiazole-piperazine derivatives () demonstrate potent cytotoxicity, suggesting the target compound could similarly target proliferative pathways .

Biological Activity

The compound 5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_4O_2S, and it features a unique combination of a benzothiadiazole core and a piperazine moiety. The presence of the thiophen-2-yl cyclopropane carbonyl group enhances its structural diversity and may influence its biological interactions.

Research indicates that compounds with similar scaffolds exhibit interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The specific mechanisms through which this compound operates are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar benzothiadiazole derivatives have been shown to inhibit critical enzymes in pathogenic organisms, such as decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) in Mycobacterium tuberculosis .
  • Receptor Modulation : The piperazine component suggests potential for modulating neurotransmitter receptors, which could lead to effects on mood and behavior.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Mechanism References
AntimicrobialInhibition of DprE1 in M. tuberculosis
NeuropharmacologicalInteraction with serotonin/dopamine receptors
Potential AnticancerModulation of cell cycle regulators

Antimicrobial Activity

A study focused on benzothiadiazole derivatives demonstrated significant antimicrobial properties against M. tuberculosis. The compound's ability to inhibit DprE1 was highlighted, showing minimal inhibitory concentrations (MIC) lower than 0.01 µM for some derivatives . This suggests that the compound may possess similar properties.

Neuropharmacological Studies

Research into piperazine derivatives has shown that they can exhibit stimulant effects and antidepressant properties. For instance, compounds like 1-(3-Chlorophenyl)piperazine have been documented to have antidepressant effects due to their interaction with serotonin receptors . The specific interactions of our compound with these receptors need further elucidation but suggest potential therapeutic applications in mood disorders.

Q & A

Q. What are the key synthetic pathways for 5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves three stages:
  • Piperazine Functionalization : Coupling 2-(thiophen-2-yl)cyclopropanecarbonyl chloride to the piperazine ring under basic conditions (e.g., triethylamine in dichloromethane) .
  • Benzothiadiazole Activation : The benzothiadiazole core is activated using carbonyl diimidazole (CDI) for subsequent coupling .
  • Final Coupling : Reacting the functionalized piperazine with the activated benzothiadiazole in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
    Optimization : Yield and purity depend on stoichiometric ratios (1:1.2 for acyl chloride:piperazine) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the piperazine and thiophene moieties. For example, thiophene protons appear as doublets at δ 7.2–7.4 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ calculated for C20_{20}H17_{17}N3_3O2_2S2_2: 420.08 Da) .
  • X-ray Crystallography : Resolves cyclopropane ring geometry and piperazine conformation in crystalline form .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
  • Photostability : UV-Vis studies indicate sensitivity to UV light (λ > 300 nm), necessitating storage in amber vials at –20°C .
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH < 5 or > 9), requiring lyophilization for long-term storage .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Becke’s three-parameter hybrid functional (B3LYP) is recommended for accuracy .
  • Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., kinases). The thiophene-cyclopropane moiety shows strong π-π stacking with hydrophobic pockets .
    Example : Docking scores of –9.2 kcal/mol against EGFR kinase suggest potential anticancer activity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Compare IC50_{50} values in cell-free (enzymatic) vs. cell-based assays. For instance, discrepancies in IC50_{50} (e.g., 2 µM vs. 10 µM) may arise from membrane permeability issues .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites in cell lysates that might explain off-target effects .
  • Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., –OH or –COOH) to improve aqueous solubility. LogP reduction from 3.5 to 2.2 enhances bioavailability .
  • Prodrug Design : Mask the cyclopropane carbonyl as an ester to increase oral absorption, with enzymatic cleavage in plasma .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of thiophene) .

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